The Muscarine Protocol: History, Structure, and Synthesis of (+/-)-Muscarine Hydrate
The Muscarine Protocol: History, Structure, and Synthesis of (+/-)-Muscarine Hydrate
The following technical guide details the history, structural elucidation, and synthesis of (+/-)-Muscarine hydrate.
Executive Summary
Muscarine (
This guide focuses on the (+/-)-Muscarine hydrate (specifically the chloride salt hydrate, CAS 2936-25-6), which represents the synthetic racemic mixture used extensively in pharmacological research to avoid the high cost of chiral isolation. The discovery of muscarine is not a single event but a continuum of chemical evolution—from crude fungal extracts to the definitive X-ray diffraction analysis in 1957 that unlocked its stereochemistry.
Historical Analysis: The Century of Confusion (1869–1957)
The history of muscarine is characterized by three distinct epochs: Isolation, Misidentification, and Elucidation.
Epoch I: Isolation and The Choline Hypothesis (1869)
German pharmacologists Oswald Schmiedeberg and Richard Koppe at the University of Dorpat (Tartu) achieved the first isolation of the "poisonous principle" of the Fly Agaric mushroom (Amanita muscaria) in 1869.
-
The Experiment: They precipitated the alkaloid from fungal extracts using platinum chloride (
) and gold chloride ( ). -
The Error: Lacking modern spectroscopic tools, they erroneously concluded that muscarine was an oxidized derivative of choline (essentially "choline nitrous ester"). This "synthetic muscarine" (which was actually a nitroso-choline derivative) exhibited different pharmacological properties but persisted in literature for decades.
Epoch II: The Purification Race (1931–1954)
In 1931, F. Kögl re-investigated the isolation, processing over 1250 kg of Amanita muscaria to yield just over 100 mg of pure muscarine.
-
Key Insight: Kögl proved the "choline ester" hypothesis incorrect but proposed a complex cyclic structure that was still chemically inaccurate.
-
Chromatographic Breakthrough: By 1954, Eugster and Waser applied paper chromatography to isolate pure muscarine chloride, finally establishing the correct empirical formula
.
Epoch III: The Structural Resolution (1957)
The year 1957 marked the definitive resolution of the muscarine problem.
-
X-Ray Diffraction: Franz Jellinek performed single-crystal X-ray analysis on muscarine iodide . He determined the structure to be a trimethylammonium salt of a tetrahydrofuran ring with a specific stereochemical arrangement.
-
Total Synthesis: Almost simultaneously, C.H. Eugster and E. Hardegger (Switzerland) achieved the total synthesis of racemic muscarine (dl-muscarine), confirming the structure chemically.
Visualization: The Timeline of Discovery
Figure 1: The chronological progression from crude isolation to structural definition.
Technical Specifications: Structure and Hydrate Formation
The Molecule
Natural muscarine is L-(+)-Muscarine . The synthetic variant used in most non-chiral specific assays is (+/-)-Muscarine (racemic).
-
IUPAC Name: [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium chloride (for the natural enantiomer).
-
Stereochemistry: The biological activity resides strictly in the (2S, 4R, 5S) configuration. The enantiomer (2R, 4S, 5R) is largely inactive.
-
The Hydrate: The term "(+/-)-Muscarine hydrate" typically refers to the chloride salt hemihydrate or hydrate (
). The anhydrous chloride is highly hygroscopic; the hydrate represents the stable crystalline lattice used for storage and dosing.
Structural Data Table
| Property | Value | Notes |
| Formula | Chloride salt | |
| MW | 209.71 g/mol | Anhydrous basis |
| Stereocenters | C2, C4, C5 | 2S, 4R, 5S (Natural) |
| Physical State | Deliquescent Crystals | Stabilized as hydrate |
| Solubility | Water, Ethanol | Insoluble in Ether |
| Receptor Affinity | Non-selective across subtypes |
Experimental Protocol: Total Synthesis of (+/-)-Muscarine
Note: While early syntheses (Hardegger, 1957) used furan derivatives, the following protocol is adapted from the concise zinc-mediated allylation route established by Chan & Li (1992) . To produce the racemate ((+/-)-Muscarine), one simply substitutes the chiral starting material with racemic ethyl lactate.
Objective
Synthesis of (+/-)-Muscarine Chloride from racemic ethyl lactate via aqueous organometallic allylation.
Reagents
-
Precursor: (+/-)-Ethyl Lactate (Racemic)[1]
-
Reagents: 2,6-dichlorobenzyl bromide, DIBAL-H, Allyl bromide, Zinc powder, Iodine, Trimethylamine.
-
Solvents: Water, THF, Acetonitrile, Ethanol.
Step-by-Step Methodology
Phase 1: Protection and Reduction
-
Etherification: React (+/-)-ethyl lactate with 2,6-dichlorobenzyl bromide (NaH, THF) to protect the hydroxyl group.
-
Why: The bulky 2,6-dichlorobenzyl group directs stereochemistry in subsequent steps.
-
-
Reduction: Treat the protected ester with DIBAL-H (Diisobutylaluminum hydride) in toluene at -78°C.
-
Result: Conversion of ester to Aldehyde Intermediate A .
-
Phase 2: Zinc-Mediated Allylation (The Key Step)
-
Allylation: Suspend Aldehyde Intermediate A in water. Add allyl bromide and activated Zinc powder.[1]
-
Mechanism:[2] A Barbier-type reaction occurs in aqueous media.
-
Stereocontrol: The reaction yields a mixture of syn and anti diastereomers. In the racemic series, this establishes the relative stereochemistry between C4 and C5.
-
-
Purification: Separate the anti-isomer (desired relative configuration) via flash chromatography (Hexane:EtOAc).
Phase 3: Iodocyclization
-
Cyclization: Dissolve the anti-alkene in acetonitrile (
) at 0°C. Add Iodine ( ) dropwise.-
Mechanism:[2] Electrophilic addition of iodine promotes intramolecular nucleophilic attack by the hydroxyl oxygen, closing the tetrahydrofuran ring.
-
Result: Formation of the iodomethyl-tetrahydrofuran core.
-
Phase 4: Amination and Salt Formation
-
Quaternization: Treat the iodo-intermediate with excess trimethylamine (
) in ethanol in a sealed tube at 80°C for 12 hours. -
Ion Exchange: Pass the resulting iodide salt through an Amberlite IRA-400 (Cl-) ion exchange column to convert the iodide to the Chloride .
-
Crystallization: Recrystallize from ethanol/ether. The product will sequester water from the atmosphere/solvent to form (+/-)-Muscarine Chloride Hydrate .
Visualization: Synthesis Pathway
Figure 2: Synthetic route to racemic muscarine chloride via zinc-mediated allylation.
Mechanism of Action: The Muscarinic Signal
Muscarine mimics acetylcholine (ACh) but is resistant to acetylcholinesterase, leading to prolonged receptor activation.
-
Binding Site: Binds to the orthosteric site of
– G-protein coupled receptors (GPCRs). -
Signal Transduction (
subtype example - Heart):-
Muscarine binds
receptor.[3] - protein activation.
-
Inhibition of Adenylyl Cyclase
Reduced cAMP. -
Activation of
-gated channels ( ). -
Physiological Result: Hyperpolarization of cardiac membrane
Bradycardia (Schmiedeberg's original observation).
-
Figure 3: Signal transduction pathway for M2-mediated bradycardia.
References
-
Schmiedeberg, O., & Koppe, R. (1869). Das Muscarin, das giftige Alkaloid des Fliegenpilzes.[1][4] FCW Vogel. (Historical Reference).
-
Kögl, F., et al. (1931). Über Muscarin (I. Mitteilung). Liebigs Annalen der Chemie, 489(1), 156-192. .
-
Jellinek, F. (1957).[5] The structure of muscarine. Acta Crystallographica, 10(4), 277-280. .
-
Eugster, C. H. (1957). Zur Chemie des Muscarins. Helvetica Chimica Acta, 40(7), 2462-2468. .
-
Hardegger, E., & Lohse, F. (1957).[5] Über Muscarin: Synthese von dl-Muscarin. Helvetica Chimica Acta, 40(8), 2383-2389. .
-
Chan, T. H., & Li, C. J. (1992).[1] A concise synthesis of (+)-muscarine. Canadian Journal of Chemistry, 70(10), 2726-2729. .
Sources
- 1. researchgate.net [researchgate.net]
- 2. A stereospecific synthesis of (+)-muscarine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phaidra.univie.ac.at [phaidra.univie.ac.at]
- 5. academic.oup.com [academic.oup.com]
